molecular formula C15H13F2NO B7532853 N-(2,6-dimethylphenyl)-2,6-difluorobenzamide

N-(2,6-dimethylphenyl)-2,6-difluorobenzamide

Cat. No.: B7532853
M. Wt: 261.27 g/mol
InChI Key: CVUVJTQSNFNNCB-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2,6-difluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with two fluorine atoms and a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 2,6-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base to facilitate the reaction.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2,6-difluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2,6-dimethylphenyl)-2,6-difluorobenzamide can be compared with other similar compounds, such as:

    N-(2,6-dimethylphenyl)acetamide: This compound lacks the fluorine atoms and has different chemical properties and reactivity.

    2,6-difluorobenzamide: This compound lacks the 2,6-dimethylphenyl group and has different steric and electronic properties.

    Lidocaine: A well-known local anesthetic with a similar structural motif but different functional groups and pharmacological properties.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO/c1-9-5-3-6-10(2)14(9)18-15(19)13-11(16)7-4-8-12(13)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUVJTQSNFNNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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